molecular formula C17H16N2O2S B3001661 4-(3-(ethylthio)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one CAS No. 952812-66-7

4-(3-(ethylthio)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one

Cat. No.: B3001661
CAS No.: 952812-66-7
M. Wt: 312.39
InChI Key: DFFGCSAJZLCIRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-(ethylthio)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one is an organic compound that belongs to the quinoxaline family This compound is characterized by the presence of an ethylthio group attached to a benzoyl moiety, which is further connected to a dihydroquinoxalinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(ethylthio)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one typically involves the following steps:

    Formation of the Benzoyl Intermediate: The initial step involves the introduction of the ethylthio group to the benzoyl moiety. This can be achieved through a nucleophilic substitution reaction where an ethylthiol reacts with a benzoyl chloride under basic conditions.

    Cyclization to Form Quinoxalinone: The benzoyl intermediate is then subjected to cyclization with an appropriate diamine, such as o-phenylenediamine, under acidic or basic conditions to form the quinoxalinone core.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(3-(ethylthio)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the quinoxalinone core can be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Electrophiles such as halogens, nitro groups, or alkyl groups

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohol derivatives

    Substitution: Substituted benzoyl derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-(ethylthio)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets. The ethylthio group and the quinoxalinone core are believed to play crucial roles in its biological activity. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(3-(methylthio)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one: Similar structure with a methylthio group instead of an ethylthio group.

    4-(3-(phenylthio)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one: Contains a phenylthio group instead of an ethylthio group.

Uniqueness

4-(3-(ethylthio)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one is unique due to the presence of the ethylthio group, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound may result in distinct interactions with molecular targets compared to its analogs.

Properties

IUPAC Name

4-(3-ethylsulfanylbenzoyl)-1,3-dihydroquinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c1-2-22-13-7-5-6-12(10-13)17(21)19-11-16(20)18-14-8-3-4-9-15(14)19/h3-10H,2,11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFFGCSAJZLCIRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC(=C1)C(=O)N2CC(=O)NC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.